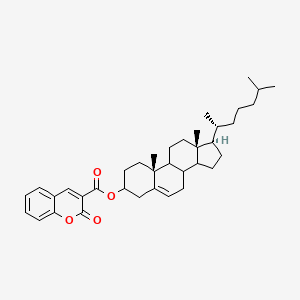
Cholest-5-en-3-ol (3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cholesterol can be synthesized through various chemical routes. One common method involves the bromination of cholesterol followed by debromination. In this process, cholesterol reacts with bromine to form dibromocholesterol, which is then treated with zinc dust in acetic acid to regenerate cholesterol through reductive debromination . Another method involves the recrystallization of crude cholesterol from ethanol, followed by decolorization with activated carbon and further recrystallization .
Industrial Production Methods
Commercial cholesterol is typically obtained from natural sources such as animal fats and oils. The industrial purification of cholesterol often involves recrystallization in solvents like methanol, ethanol, and acetic acid. achieving high purity through recrystallization alone can be challenging due to the presence of impurities like cholestan-3-ol and cholest-7-en-3-ol . Chemical purification methods, such as bromination and debromination, are employed to obtain cholesterol with a purity of 99.9% .
Análisis De Reacciones Químicas
Types of Reactions
Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, cholesterol can be oxidized to form 7-ketocholesterol and other oxidized derivatives . It can also undergo esterification to form cholesterol esters, such as cholesteryl acetate .
Common Reagents and Conditions
Common reagents used in cholesterol reactions include bromine for bromination, zinc dust for debromination, and acetic acid as a solvent. Oxidizing agents like potassium permanganate and chromic acid are used for oxidation reactions .
Major Products Formed
Major products formed from cholesterol reactions include dibromocholesterol, 7-ketocholesterol, and various cholesterol esters .
Aplicaciones Científicas De Investigación
Cholesterol has numerous scientific research applications across various fields:
Chemistry: Cholesterol is used as a starting material for the synthesis of various steroidal compounds and derivatives.
Medicine: Cholesterol is a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.
Industry: Cholesterol is used in the production of pharmaceuticals, cosmetics, and food products.
Mecanismo De Acción
Cholesterol exerts its effects by integrating into cell membranes, where it modulates membrane fluidity and permeability. It interacts with membrane proteins and lipids, influencing various cellular processes such as signal transduction and membrane trafficking . Cholesterol also serves as a precursor for the synthesis of steroid hormones, which act on nuclear receptors to regulate gene expression .
Comparación Con Compuestos Similares
Cholesterol is similar to other sterols and steroidal compounds, such as:
Cholestanol: A saturated derivative of cholesterol with a similar structure but lacking the double bond at the 5th position.
Cholesteryl acetate: An esterified form of cholesterol with an acetate group at the 3rd position.
7-Ketocholesterol: An oxidized derivative of cholesterol with a ketone group at the 7th position.
Cholesterol is unique due to its specific role in maintaining cell membrane structure and serving as a precursor for essential biomolecules .
Propiedades
Fórmula molecular |
C37H50O4 |
|---|---|
Peso molecular |
558.8 g/mol |
Nombre IUPAC |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1 |
Clave InChI |
MDZIAODARIKFKN-FMFZTMEQSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





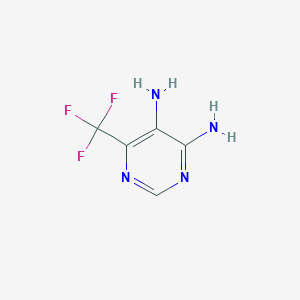
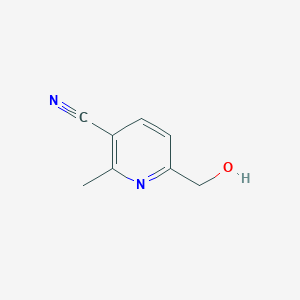
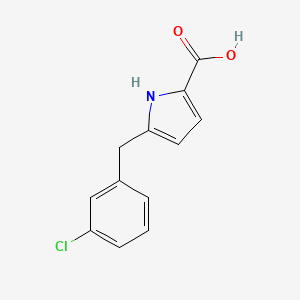
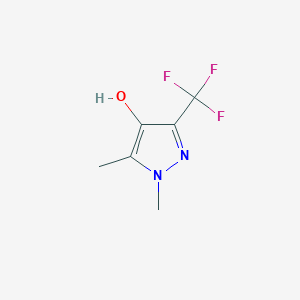
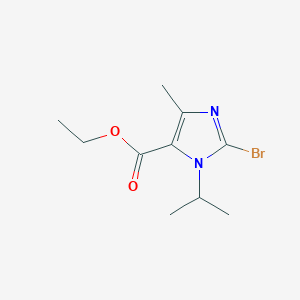
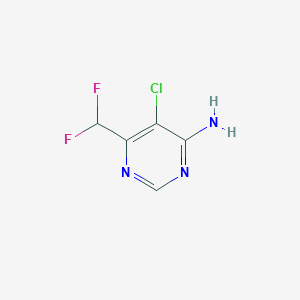
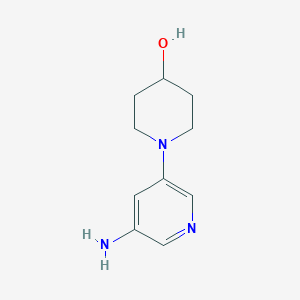
![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)
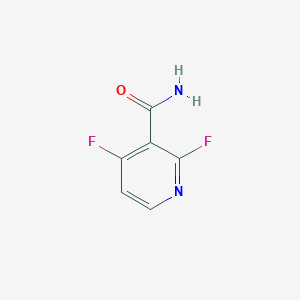
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)
